molecular formula C11H15NO B3161554 Oxolan-2-yl(phenyl)methanamine CAS No. 870849-11-9

Oxolan-2-yl(phenyl)methanamine

Cat. No. B3161554
CAS RN: 870849-11-9
M. Wt: 177.24 g/mol
InChI Key: UUDKCSVNTDZTBA-UHFFFAOYSA-N
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Description

Oxolan-2-yl(phenyl)methanamine, also known as phenyl (tetrahydro-2-furanyl)methylamine, is a chemical compound with the CAS Number: 870849-11-9 . It has a molecular weight of 177.25 .


Molecular Structure Analysis

The InChI code for Oxolan-2-yl(phenyl)methanamine is 1S/C11H15NO/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Oxolan-2-yl(phenyl)methanamine is a liquid at room temperature .

Scientific Research Applications

Chemical Inhibitors in Drug Metabolism

Research has explored the selectivity and potency of chemical inhibitors, including compounds similar to Oxolan-2-yl(phenyl)methanamine, in the context of cytochrome P450 (CYP) isoforms in human liver microsomes. These enzymes are crucial for the metabolism of many drugs, and understanding the inhibitors' selectivity can aid in predicting drug-drug interactions. Compounds like Oxolan-2-yl(phenyl)methanamine might be involved in similar metabolic pathways, indicating their potential application in studying or modulating drug metabolism and interactions (Khojasteh et al., 2011).

Metabolic Engineering for Alkaloid Production

In another application, metabolic engineering techniques have been employed to enhance the production of valuable alkaloids such as scopolamine, which is used for its anticholinergic activity. By overexpressing genes involved in alkaloid biosynthesis in various plant species, researchers have improved yields. This methodology could potentially apply to the production of other alkaloids or related compounds, possibly including Oxolan-2-yl(phenyl)methanamine or its derivatives, for medicinal uses (Palazón et al., 2008).

Biotechnological Applications

The broad applicability of enzymes such as tyrosinase, which can oxidize phenolic and non-phenolic compounds, highlights the potential for biotechnological applications of Oxolan-2-yl(phenyl)methanamine. Tyrosinase's involvement in producing polyphenol derivatives and its role in bioremediation points towards the utility of compounds like Oxolan-2-yl(phenyl)methanamine in environmental cleanup, biosensor construction, and in the synthesis of complex organic molecules (Min et al., 2019).

Anti-inflammatory Potential

Exploring the anti-inflammatory potential of compounds, similar research has focused on palmitoylethanolamide (PEA), which exhibits anti-inflammatory, analgesic, and neuroprotective actions. This indicates that structurally or functionally similar compounds, including Oxolan-2-yl(phenyl)methanamine, could be investigated for their therapeutic potential in chronic inflammatory and neurodegenerative diseases (Alhouayek & Muccioli, 2014).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Biochemical Pathways

As research progresses, it is expected that the compound’s influence on various biochemical pathways will be discovered, which will provide a clearer picture of its downstream effects .

Result of Action

The molecular and cellular effects of Oxolan-2-yl(phenyl)methanamine’s action are currently unknown . As research progresses, these effects will be better understood, providing valuable insights into the compound’s potential applications and implications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how Oxolan-2-yl(phenyl)methanamine interacts with its targets and exerts its effects . .

properties

IUPAC Name

oxolan-2-yl(phenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDKCSVNTDZTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxolan-2-yl(phenyl)methanamine

CAS RN

870849-11-9
Record name oxolan-2-yl(phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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